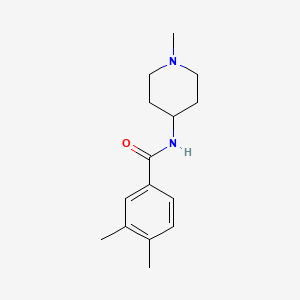![molecular formula C25H28N2O3 B5017633 N,N'-[(2-furylmethylene)bis(2,6-dimethyl-4,1-phenylene)]diacetamide](/img/structure/B5017633.png)
N,N'-[(2-furylmethylene)bis(2,6-dimethyl-4,1-phenylene)]diacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N'-[(2-furylmethylene)bis(2,6-dimethyl-4,1-phenylene)]diacetamide, also known as FMA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. FMA is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 440.54 g/mol. In
Wissenschaftliche Forschungsanwendungen
N,N'-[(2-furylmethylene)bis(2,6-dimethyl-4,1-phenylene)]diacetamide has been extensively studied for its potential applications in various fields such as organic electronics, catalysis, and biomedical research. In organic electronics, this compound has been used as a building block for the synthesis of new materials with improved properties such as high charge mobility and stability. In catalysis, this compound has been used as a ligand for the synthesis of new catalysts with high activity and selectivity. In biomedical research, this compound has been studied for its potential as an anticancer agent, antimicrobial agent, and antioxidant.
Wirkmechanismus
The mechanism of action of N,N'-[(2-furylmethylene)bis(2,6-dimethyl-4,1-phenylene)]diacetamide is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways that are involved in various cellular processes. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. This compound has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in various signaling pathways that regulate cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects such as inducing apoptosis, inhibiting cell proliferation, and reducing oxidative stress. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis by activating the p53 pathway. This compound has also been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase and catalase.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N,N'-[(2-furylmethylene)bis(2,6-dimethyl-4,1-phenylene)]diacetamide in lab experiments is its ease of synthesis and purification. This compound can be synthesized using a simple method and purified using recrystallization. Another advantage of using this compound is its versatility in various fields such as organic electronics, catalysis, and biomedical research. However, one of the limitations of using this compound is its low solubility in water, which may limit its applications in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N,N'-[(2-furylmethylene)bis(2,6-dimethyl-4,1-phenylene)]diacetamide. One direction is to explore its potential as a therapeutic agent for various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to study its potential as a building block for the synthesis of new materials with improved properties such as high conductivity and stability. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various cellular processes.
Synthesemethoden
N,N'-[(2-furylmethylene)bis(2,6-dimethyl-4,1-phenylene)]diacetamide can be synthesized using a simple method known as the Knoevenagel condensation reaction. This reaction involves the condensation of an aldehyde and a ketone in the presence of a base catalyst. In the case of this compound synthesis, furfural and 2,6-dimethyl-4-acetylphenol are used as the aldehyde and ketone precursors, respectively. The reaction is carried out in an organic solvent such as ethanol or methanol, and the resulting product is purified using recrystallization.
Eigenschaften
IUPAC Name |
N-[4-[(4-acetamido-3,5-dimethylphenyl)-(furan-2-yl)methyl]-2,6-dimethylphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O3/c1-14-10-20(11-15(2)24(14)26-18(5)28)23(22-8-7-9-30-22)21-12-16(3)25(17(4)13-21)27-19(6)29/h7-13,23H,1-6H3,(H,26,28)(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHKKBKWNRQQIRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)C)C)C(C2=CC=CO2)C3=CC(=C(C(=C3)C)NC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-cyclopropyl-3-[1-(4-pyridinylmethyl)-4-piperidinyl]propanamide](/img/structure/B5017558.png)
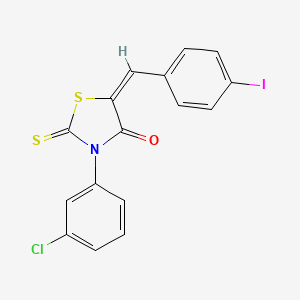

![2-{2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}-N-(2-methylphenyl)acetamide](/img/structure/B5017576.png)
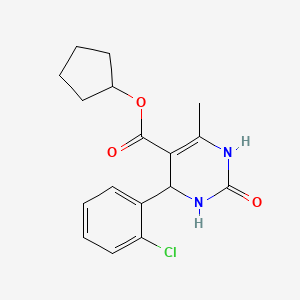
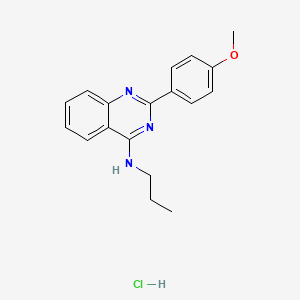
![2-{[2-(3,5-dimethylphenoxy)ethyl]amino}ethanol ethanedioate (salt)](/img/structure/B5017597.png)
![5-(4-chlorophenyl)-2-[(2-methyl-1-piperidinyl)carbonyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5017598.png)
![2-cyano-N-cyclohexyl-3-[1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylamide](/img/structure/B5017611.png)
![2-oxo-2-phenylethyl 4-[(3-chloro-4-methylphenyl)amino]-4-oxobutanoate](/img/structure/B5017619.png)
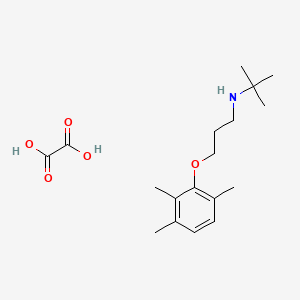
![3-(2,4-dimethylphenyl)-5-[3-(2-furyl)-2-methyl-2-propen-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5017641.png)
